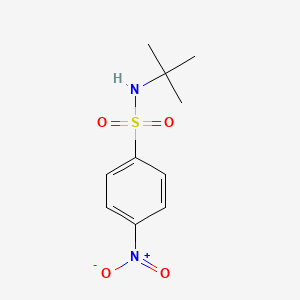
N-tert-Butyl 4-Nitrophenylsulfonamide
概要
説明
N-tert-Butyl 4-Nitrophenylsulfonamide is a notable chemical compound with significant applications in both industrial chemistry and pharmaceutical research. This compound is an example of a sulfonamide derivative, which is known for its diverse chemical properties and biological activities . The specific structure of this compound features a tert-butyl group, which imparts increased steric bulk, and a nitrophenyl group, which introduces additional electronic effects due to the nitro group .
準備方法
The synthesis of N-tert-Butyl 4-Nitrophenylsulfonamide typically involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve high purity .
化学反応の分析
N-tert-Butyl 4-Nitrophenylsulfonamide undergoes various chemical reactions, including:
科学的研究の応用
N-tert-Butyl 4-Nitrophenylsulfonamide is used in various scientific research applications:
Pharmaceuticals: It serves as a reagent in the development of sulfonamide-based drugs, which have antibacterial properties.
Industrial Chemistry: It acts as a reactive intermediate in the synthesis of other chemical compounds, including sulfonamide-containing polymers.
Materials Science: The compound’s stability and chemical resistance make it useful in the preparation of materials with specific properties.
作用機序
The mechanism of action of N-tert-Butyl 4-Nitrophenylsulfonamide involves its interaction with biological targets through its sulfonamide group. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity . The nitro group can also participate in redox reactions, affecting the compound’s overall reactivity and interactions .
類似化合物との比較
N-tert-Butyl 4-Nitrophenylsulfonamide can be compared with other sulfonamide derivatives such as:
N-tert-Butyl 4-Aminophenylsulfonamide: Similar structure but with an amino group instead of a nitro group.
N-tert-Butyl 3-Nitrophenylsulfonamide: Similar structure but with the nitro group in a different position on the aromatic ring.
N-tert-Butylbenzenesulfonamide: Lacks the nitro group, resulting in different electronic properties.
These comparisons highlight the unique electronic and steric effects imparted by the nitro and tert-butyl groups in this compound, which influence its reactivity and applications .
生物活性
N-tert-Butyl 4-Nitrophenylsulfonamide (NTBNS) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of NTBNS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- Molecular Formula : C11H14N2O3S
- Molecular Weight : 258.30 g/mol
The presence of the nitro group and sulfonamide moiety contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.
NTBNS exhibits various mechanisms of action, primarily through its interaction with biological targets such as enzymes involved in inflammatory processes and oxidative stress.
- Enzyme Inhibition : Studies have shown that NTBNS can inhibit specific lipoxygenases (LOX), which are crucial in the biosynthesis of leukotrienes—mediators of inflammation. This inhibition can lead to reduced inflammatory responses in various models.
- Antioxidant Activity : The compound also demonstrates antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is vital for neuroprotection and may play a role in preventing neurodegenerative diseases.
Antimicrobial Activity
NTBNS has been evaluated for its antimicrobial properties against various pathogens. The compound shows promising results as an antibacterial agent:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that NTBNS could be a candidate for developing new antimicrobial therapies.
Case Studies
- Inflammation Models : In a study examining the effects of NTBNS on inflammation, it was administered to mice subjected to induced inflammatory responses. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, demonstrating its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Another case study focused on the neuroprotective effects of NTBNS in models of oxidative stress. The compound was shown to reduce neuronal cell death induced by glutamate toxicity, suggesting its applicability in treating neurodegenerative disorders.
Research Findings
Recent research has provided insights into the pharmacological profile of NTBNS:
- In vitro Studies : Various assays have confirmed the compound's ability to inhibit lipoxygenase activity effectively, with IC50 values indicating strong potency.
- In vivo Studies : Animal models have demonstrated that NTBNS administration leads to decreased levels of pro-inflammatory cytokines, supporting its use in inflammatory conditions.
特性
IUPAC Name |
N-tert-butyl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUQTZCHSBFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















